molecular formula C24H25N5O B1670891 Dorsomorphin CAS No. 866405-64-3

Dorsomorphin

Cat. No. B1670891
M. Wt: 399.5 g/mol
InChI Key: XHBVYDAKJHETMP-UHFFFAOYSA-N
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Description

Dorsomorphin, also known as Compound C, is a cell-permeable pyrazolopyrimidine derivative . It is a selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling . It has been found to inhibit BMP signals required for embryogenesis and promoted significant neural differentiation from human pluripotent stem cell (hPSC) lines .


Synthesis Analysis

Dorsomorphin is a potent small molecule inhibitor of bone morphogenic protein (BMP) signaling. It inhibits the BMP type I receptors ALK2, ALK3, and ALK6 and prevents phosphorylation of their downstream targets Smad1, Smad5, and Smad8 . Dorsomorphin also acts as a reversible, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) .


Molecular Structure Analysis

Dorsomorphin belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

Dorsomorphin has been used experimentally to attenuate AMPK activity, but it was recently identified in a phenotypic screen for compounds that perturb dorsoventral axis formation by inhibiting BMP signaling in zebrafish .


Physical And Chemical Properties Analysis

Dorsomorphin has a molecular formula of C24H25N5O and a molecular weight of 399.49 .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Oncology
  • Summary of Application : Dorsomorphin has been found to attenuate ABCG2-mediated multidrug resistance in colorectal cancer . ABCG2 is a protein that is highly expressed in cancer cells and its activity leads to chemotherapy resistance .
  • Methods of Application : In the study, dorsomorphin (also known as compound C or BML-275) was found to inhibit the transporter activity of ABCG2, thereby preserving the chemotherapeutic agents mitoxantrone and doxorubicin to antagonize multidrug resistance in ABCG2-overexpressing colorectal cancer cells .
  • Results or Outcomes : The results suggest that dorsomorphin is a potent ABCG2 inhibitor and attenuates ABCG2-mediated multidrug resistance in colorectal cancer .

Application in Intracellular Signaling

  • Scientific Field : Cell Biology
  • Summary of Application : Dorsomorphin has been found to affect intracellular signaling . It acts as a potent and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) .
  • Methods of Application : Dorsomorphin is used experimentally to attenuate AMPK activity . It is a highly selective AMPK inhibitor, and does not significantly inhibit several structurally related kinases .
  • Results or Outcomes : Dorsomorphin treatment significantly inhibited adipogenic differentiation of mouse 3T3-L1 fibroblasts by suppressing AMPK activity . It was also shown to reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells by inhibiting AMPK activity .

Application in Muscular Dystrophy Research

  • Scientific Field : Muscular Dystrophy Research
  • Summary of Application : Dorsomorphin has been found to enhance myogenic differentiation and ameliorate the dystrophic phenotype in a DMD mouse model .

Safety And Hazards

Dorsomorphin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006988
Record name Dorsomorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dorsomorphin

CAS RN

866405-64-3
Record name Dorsomorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866405-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorsomorphin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorsomorphin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorsomorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
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Record name DORSOMORPHIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,830
Citations
PB Yu, CC Hong, C Sachidanandan, JL Babitt… - Nature chemical …, 2008 - nature.com
… dorsomorphin, which we identified in a screen for compounds that perturb dorsoventral axis formation in zebrafish. We found that dorsomorphin … Using dorsomorphin, we examined the …
Number of citations: 240 www.nature.com
J Hao, MA Daleo, CK Murphy, PB Yu, JN Ho, J Hu… - PloS one, 2008 - journals.plos.org
… assessments of cardiac induction by different dorsomorphin treatment protocols. Using this method, we determined the critical time window for the dorsomorphin effect. We found that …
Number of citations: 275 journals.plos.org
J Hao, JN Ho, JA Lewis, KA Karim… - ACS chemical …, 2010 - ACS Publications
… dorsomorphin, the first selective inhibitor of bone morphogenetic protein (BMP) signaling. Here we show that dorsomorphin … sought to determine whether dorsomorphin’s antiangiogenic …
Number of citations: 428 pubs.acs.org
B Dasgupta, W Seibel - AMPK: methods and protocols, 2018 - Springer
The evolutionary conserved energy sensor AMPK plays crucial roles in many biological processes—both during normal development and pathology. Loss-of-function genetic studies in …
Number of citations: 101 link.springer.com
JH Boergermann, J Kopf, PB Yu, P Knaus - The international journal of …, 2010 - Elsevier
Bone morphogenetic proteins (BMPs) are key regulators of cell fate decisions during embryogenesis and tissue homeostasis. BMPs signal through a coordinated assembly of two types …
Number of citations: 185 www.sciencedirect.com
D Horbelt, JH Boergermann, A Chaikuad… - Journal of Biological …, 2015 - ASBMB
… molecule ATP competitive inhibitors dorsomorphin and LDN-… with dorsomorphin and demonstrate that dorsomorphin or LDN… microscopy, treatment with dorsomorphin or LDN-193189 …
Number of citations: 57 www.jbc.org
N Jaschke, A Kleymann, LC Hofbauer, A Goebel… - Biochemical and …, 2020 - Elsevier
… well-established targets of Dorsomorphin, we show that neither … Dorsomorphin as a potent pharmacological inhibitor of DKK-1 production in breast cancer cells. Whether Dorsomorphin …
Number of citations: 7 www.sciencedirect.com
S Ghanaatgar‐Kasbi, F Amerizadeh, F Rahmani… - Iubmb …, 2019 - Wiley Online Library
… Our finding demonstrated that dorsomorphin antagonizes cell growth and migration, … of dorsomorphin (1 μM to 5 μM) for 24 hr. This analysis revealed that dorsomorphin suppressed cell …
Number of citations: 13 iubmb.onlinelibrary.wiley.com
DW Engers, AY Frist, CW Lindsley, CC Hong… - Bioorganic & medicinal …, 2013 - Elsevier
A structure–activity relationship of the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine scaffold of the known BMP inhibitors dorsomorphin, 1, LDN-193189, 2, and DMH1, 3, led to the …
Number of citations: 81 www.sciencedirect.com
A Ghoneum, HM Afify, N Said - Cancer Research, 2018 - AACR
High grade serous ovarian carcinoma (HGSC) is the most lethal gynecologic malignancy with a five-year survival rate of 15%. As a highly aggressive cancer, HGSC has elevated …
Number of citations: 0 aacrjournals.org

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